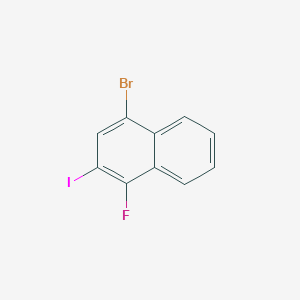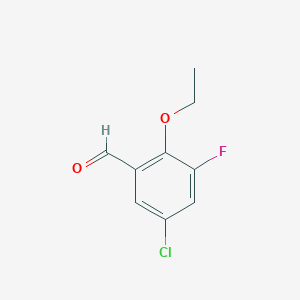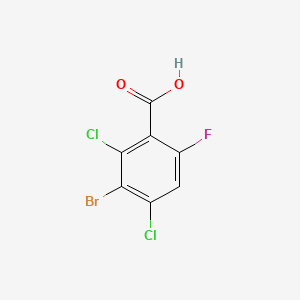
3-Bromo-2,4-dichloro-6-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H2BrCl2FO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and fluorination of benzoic acid derivatives. For example, the compound can be synthesized by reacting 2,4-dichloro-6-fluorobenzoic acid with bromine in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:
Bromination: Introduction of bromine atoms into the aromatic ring.
Chlorination: Addition of chlorine atoms.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and aryl boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
3-Bromo-2,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-4-fluorobenzoic acid
- 2,4-Dichloro-6-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid methyl ester
Uniqueness
3-Bromo-2,4-dichloro-6-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the benzene ring makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
2586126-17-0 |
|---|---|
Formule moléculaire |
C7H2BrCl2FO2 |
Poids moléculaire |
287.89 g/mol |
Nom IUPAC |
3-bromo-2,4-dichloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13) |
Clé InChI |
GXIDZOBSQXOWPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Br)Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



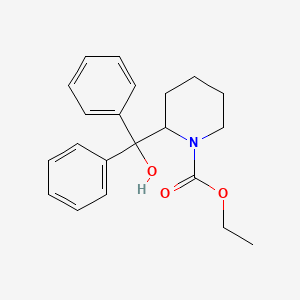


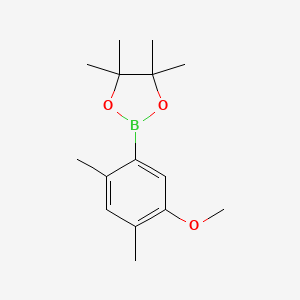
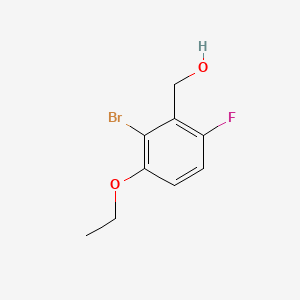

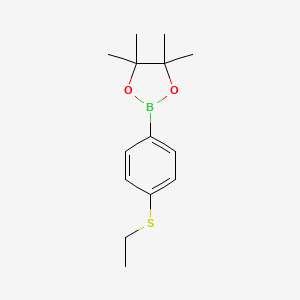

![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
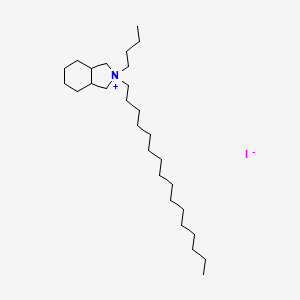
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
